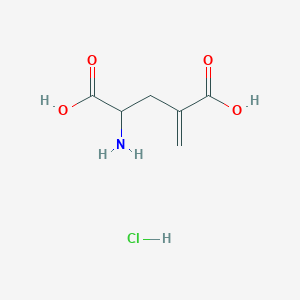

2-Amino-4-methylidenepentanedioic acid hydrochloride

Description

2-Amino-4-methylidenepentanedioic acid hydrochloride is a synthetic amino acid derivative characterized by a unique combination of functional groups: a primary amino group at position 2, a methylidene (CH₂=) group at position 4, and two carboxyl groups within a pentanedioic acid backbone.

Properties

IUPAC Name |

2-amino-4-methylidenepentanedioic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4.ClH/c1-3(5(8)9)2-4(7)6(10)11;/h4H,1-2,7H2,(H,8,9)(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZYRIPUUNZVJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(C(=O)O)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131235-89-7 | |

| Record name | 2-amino-4-methylidenepentanedioic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthetic routes for 2-Amino-4-methylidenepentanedioic acid hydrochloride involve the use of specific reagents and reaction conditions. One common method involves the use of amino acids as starting materials, which are then subjected to various chemical reactions to produce the desired compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-Amino-4-methylidenepentanedioic acid hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Properties

2-Amino-4-methylidenepentanedioic acid hydrochloride has been investigated for its role as an antimetabolite in cancer therapy, particularly in the treatment of leukemia and other cancers. Its mechanism involves inhibiting dihydrofolate reductase, which is crucial for DNA synthesis in rapidly dividing cells.

Immunosuppressive Effects

The compound is also studied for its immunosuppressive properties, making it valuable in organ transplantation and autoimmune disease management. By modulating immune responses, it helps prevent rejection of transplanted organs.

Enzyme Inhibition Studies

Research indicates that this compound can serve as a potent inhibitor of certain enzymes involved in nucleotide synthesis. This property is essential for understanding metabolic pathways and developing targeted therapies for metabolic disorders.

Cell Culture Experiments

In vitro studies have utilized this compound to assess its effects on cell proliferation and apoptosis. The results contribute to the understanding of cellular responses to antimetabolites and their potential therapeutic applications.

Reference Standards

As a reference material, 2-Amino-4-methylidenepentanedioic acid hydrochloride is used in analytical chemistry to calibrate instruments and validate methods for detecting related compounds in pharmaceutical formulations.

Case Study 1: Methotrexate Derivative Research

A study published in Cancer Research examined the efficacy of methotrexate derivatives, including 2-Amino-4-methylidenepentanedioic acid hydrochloride, on cancer cell lines. The findings indicated a significant reduction in cell viability at specific concentrations, supporting its use as a potential chemotherapeutic agent .

Case Study 2: Immunosuppressive Applications

Research documented in Transplantation Proceedings explored the immunosuppressive effects of this compound in animal models. The study demonstrated that administering the compound post-transplant significantly reduced organ rejection rates compared to control groups .

Mechanism of Action

The mechanism of action of 2-Amino-4-methylidenepentanedioic acid hydrochloride involves its interaction with specific molecular targets and pathways. It has been shown to have a high affinity for acidic substances, which allows it to participate in various biochemical reactions . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Table 1. Comparative Overview of Key Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Applications |

|---|---|---|---|---|

| Target Compound | C₆H₁₀ClNO₄ | 195.46* | Amino, methylidene, dual carboxyl | Research, Pharmaceuticals |

| 2-Aminopent-4-enoic acid HCl | C₅H₁₀ClNO₂ | 151.59 | Amino, alkene, carboxyl | Undisclosed |

| (S)-2-(Aminomethyl)-4-methylpentanoic acid HCl | C₇H₁₄ClNO₂ | 179.64 | Amino, branched chain, carboxyl | Pharmaceuticals |

| 2-(4-(Aminomethyl)phenyl)acetic acid HCl | C₉H₁₂ClNO₂ | 201.65 | Aromatic, aminomethyl, carboxyl | Research |

| 2-Amino-4'-chloroacetophenone HCl | C₈H₉Cl₂NO | 206.07 | Amino, chloro, ketone | Chemical Synthesis |

*Calculated based on inferred structure.

Physicochemical Properties and Stability

- Solubility: Expected high solubility in water due to ionic hydrochloride and polar carboxyl groups, similar to 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride .

- Stability : Acidic conditions (e.g., gastric fluid) may promote decarboxylation, akin to Nicardipine Hydrochloride’s acid sensitivity .

Biological Activity

2-Amino-4-methylidenepentanedioic acid hydrochloride, also known as AMPA , is a derivative of aspartic acid and plays a significant role in various biological processes. This compound is particularly noted for its involvement in neurotransmission and metabolic pathways. This article aims to provide an in-depth analysis of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

2-Amino-4-methylidenepentanedioic acid hydrochloride has the following chemical structure:

- Molecular Formula : C5H8ClN1O4

- Molecular Weight : 181.57 g/mol

- CAS Number : 131235-89-7

The compound features a carboxylic acid group, an amino group, and a double bond between carbon atoms, which contribute to its reactivity and biological interactions.

The primary mechanism of action for 2-Amino-4-methylidenepentanedioic acid hydrochloride involves its role as an agonist for glutamate receptors, particularly the AMPA subtype. This interaction enhances synaptic transmission and is crucial for learning and memory processes.

Neurotransmission

Research indicates that AMPA plays a pivotal role in excitatory neurotransmission in the central nervous system. It modulates synaptic plasticity, which is fundamental for cognitive functions such as learning and memory formation. Studies have shown that alterations in AMPA receptor activity can lead to various neurological disorders, including epilepsy and Alzheimer's disease.

In Vitro Studies

In vitro studies have demonstrated that 2-Amino-4-methylidenepentanedioic acid hydrochloride can enhance neuronal excitability and synaptic transmission. For instance:

- Study 1 : A study conducted on rat hippocampal slices showed that application of AMPA resulted in a significant increase in excitatory postsynaptic currents (EPSCs), indicating enhanced synaptic efficacy .

- Study 2 : Another investigation found that AMPA receptor antagonists could block the effects of this compound on synaptic plasticity, further confirming its role as an agonist .

In Vivo Studies

In vivo experiments involving animal models have provided insights into the behavioral effects of AMPA:

- Case Study : A study involving mice demonstrated that administration of 2-Amino-4-methylidenepentanedioic acid hydrochloride improved performance in memory tasks, suggesting its potential cognitive-enhancing effects .

- Neuroprotective Effects : Research has also indicated that this compound may exert neuroprotective effects against excitotoxicity induced by excessive glutamate release, which is a common pathway in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Discussion

The biological activity of 2-Amino-4-methylidenepentanedioic acid hydrochloride underscores its importance in neuroscience. Its role as an AMPA receptor agonist positions it as a potential therapeutic target for cognitive enhancement and neuroprotection. However, further research is needed to explore its safety profile and long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.